molecular formula C18H14N2O5 B5568947 methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate

methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B5568947
M. Wt: 338.3 g/mol
InChI Key: XTUAFRNMUIISEI-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been studied for their synthesis methods and chemical properties. It has been explored for its potential in creating various heterocyclic systems and its physical and chemical characteristics.

Synthesis Analysis

  • An efficient synthesis method involving three-component reactions and one-pot reactions under solvent-free conditions is described in studies like those by Hajinasiri and Rezayati (2015) (Hajinasiri & Rezayati, 2015).
  • Other methods include multi-step syntheses from acetoacetic esters, as elaborated by Selič, Grdadolnik, and Stanovnik (1997) (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

  • Detailed molecular structure analysis and density functional method (DFT) studies are conducted on similar compounds, providing insights into the geometric and electronic properties. An example is the work by Şahin et al. (2011), who performed single-crystal X-ray diffraction and DFT studies (Şahin et al., 2011).

Chemical Reactions and Properties

  • The compound's reactivity in various chemical reactions has been explored, like in the work of Susanti et al. (2012), who investigated its reactivity in hydroamination reactions (Susanti et al., 2012).

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate and related compounds have been extensively studied for their synthesis and chemical reactivity, providing a foundation for further research and application in various fields. For instance, efficient synthesis methods under solvent-free conditions have been developed for derivatives of similar compounds, highlighting advances in green chemistry and the potential for environmentally friendly synthesis pathways (Hajinasiri & Rezayati, 2015). Additionally, regiospecific electrophilic substitution methods for aminoquinazolinones offer insights into precise chemical modifications, crucial for pharmaceutical development and material science (Smith et al., 1995).

Antimalarial Activity

Research into the antimalarial activity of related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, demonstrates the potential for developing new antimalarial drugs. These studies have found correlations between chemical structure and antimalarial potency, providing a pathway for the design of more effective treatments against resistant strains of malaria (Werbel et al., 1986).

Fluorescence Spectra and Chemical Synthesis

The synthesis of N-substituted-7-acylamino-3-phenylisocarbostyril and related derivatives, along with their fluorescence spectra, opens up possibilities for applications in material science, such as the development of novel fluorescent markers and sensors. These compounds' ability to exhibit distinct fluorescence properties can be harnessed in bioimaging and diagnostics, enhancing visualization techniques in biological research and medical applications (Yagi et al., 1969).

Biological Activity and Chemical Discovery

Explorations into the production of phenylacetic acid derivatives by Curvularia lunata reveal the potential for discovering new biologically active compounds with applications in medicine and agriculture. This research underscores the importance of studying microbial metabolites for novel chemical entities that could lead to new therapeutic agents or agrochemicals (Varma et al., 2006).

properties

IUPAC Name

methyl 2-(3-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10(21)19-12-4-3-5-13(9-12)20-16(22)14-7-6-11(18(24)25-2)8-15(14)17(20)23/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUAFRNMUIISEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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